Positional Isomerism: 2,4-Difluorophenyl vs. 2,5-Difluorophenyl Substitution
The 2,4-difluorophenyl substituent in CAS 651749-16-5 is a privileged fragment in several bioactive imidazolidinones, including the carbonic anhydrase IX inhibitor SLC-149 (Ki = 12.5 nM against CAIX) [1]. By contrast, the 2,5-difluorophenyl isomer (CAS 651749-08-5) has no reported bioactivity in the primary literature, and its altered electronic distribution (different dipole moment and electrostatic potential surface) is predicted to affect target binding and physicochemical properties such as logP and solubility . For procurement decisions where downstream biological testing is planned, the 2,4-substitution pattern offers a validated starting point, whereas the 2,5-isomer introduces uncharacterized risk.
| Evidence Dimension | Substitution pattern impact on validated biological activity |
|---|---|
| Target Compound Data | 2,4-difluorophenyl motif validated in CAIX inhibitor SLC-149 (Ki = 12.5 nM) and other imidazolidinone medicinal chemistry programs |
| Comparator Or Baseline | 2,5-difluorophenyl isomer (CAS 651749-08-5): no peer-reviewed bioactivity data available |
| Quantified Difference | Validated pharmacophoric motif vs. uncharacterized isomer |
| Conditions | Literature survey as of April 2026; CAIX inhibition data from fluorescence-based activity assay at pH 7.4 |
Why This Matters
Selecting the 2,4-difluoro isomer reduces the risk of undetected off-target effects or synthetic dead-ends in medicinal chemistry campaigns, whereas the 2,5-isomer represents an unknown entity.
- [1] Queen A, Bhuiyan H, Eckert L, et al. Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer. J Med Chem. 2021;64(3):1713-1724. doi:10.1021/acs.jmedchem.0c02077. View Source
